

Core Biological Targets and Mechanism of Action

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Compound of Interest

Compound Name: GSK2332255B

Cat. No.: B10856316

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GSK2332255B is a small molecule inhibitor that potently and selectively targets the TRPC3 and TRPC6 ion channels.[1][2][3] These channels are non-selective cation channels that play a crucial role in calcium signaling pathways.[3][4] Upregulation and increased activity of TRPC3 and TRPC6 are associated with the pathophysiology of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[2][3]

The primary mechanism of action of **GSK2332255B** is the blockade of TRPC3 and TRPC6 channels, thereby inhibiting the influx of calcium into cells.[1] This reduction in intracellular calcium levels subsequently suppresses the downstream calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][3] The calcineurin-NFAT pathway is a key regulator of hypertrophic gene expression in cardiac myocytes.[3] By inhibiting this pathway, **GSK2332255B** effectively blocks the signaling cascade that leads to pathological cardiac hypertrophy.[2][5]

Quantitative Data: Potency and Selectivity

The potency and selectivity of **GSK2332255B** have been characterized using various in vitro assays. The following table summarizes the key quantitative data.

Target	Assay Type	Cell Line	IC50	Selectivity	Reference
Rat TRPC3	Patch Clamp	HEK293	5 nM	≥100-fold vs. other Ca ²⁺ channels	[1][3]
Rat TRPC6	Patch Clamp	HEK293	4 nM	≥100-fold vs. other Ca ²⁺ channels	[1][3]
Human TRPC3	Not Specified	Not Specified	3-21 nM (range with GSK2833503 A)	Not Specified	[2][5]
Human TRPC6	Not Specified	Not Specified	3-21 nM (range with GSK2833503 A)	Not Specified	[2][5]
Cav1.2	Not Specified	Not Specified	>10,000-fold higher than TRPC3/6	High	[3]
hERG	Not Specified	Not Specified	> 50 μM	High	[3]
Nav1.5	Not Specified	Not Specified	> 3.3 μM	High	[3]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of **GSK2332255B** on TRPC3 and TRPC6 channels expressed in a heterologous system.

Objective: To measure the inhibitory effect of **GSK2332255B** on TRPC3/6 channel currents.

Materials:

- HEK293 cells stably expressing rat or human TRPC3 or TRPC6
- Cell culture reagents
- Patch clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)
- **GSK2332255B** stock solution (in DMSO)
- Channel agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

Procedure:

- Cell Preparation: Plate HEK293 cells expressing the target channel onto glass coverslips 24-48 hours prior to the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording:
 - Transfer a coverslip to the recording chamber and perfuse with the external solution.
 - Establish a whole-cell patch clamp configuration on a target cell.
 - Clamp the cell at a holding potential of -60 mV.
 - Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.
- Agonist Application: Perfuse the cell with an agonist-containing external solution to activate the TRPC3/6 channels and record the resulting increase in current.

- **GSK2332255B** Application: Once a stable agonist-induced current is achieved, co-perfuse with increasing concentrations of **GSK2332255B**.
- Data Analysis:
 - Measure the peak inward and outward currents at each concentration of **GSK2332255B**.
 - Normalize the current inhibition to the maximal agonist-induced current.
 - Plot the normalized response against the logarithm of the **GSK2332255B** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NFAT Activation Assay

This protocol details a reporter gene assay to assess the functional inhibition of the downstream signaling pathway of TRPC3/6 by **GSK2332255B**.

Objective: To measure the effect of **GSK2332255B** on angiotensin II (Ang II)-induced NFAT activation.

Materials:

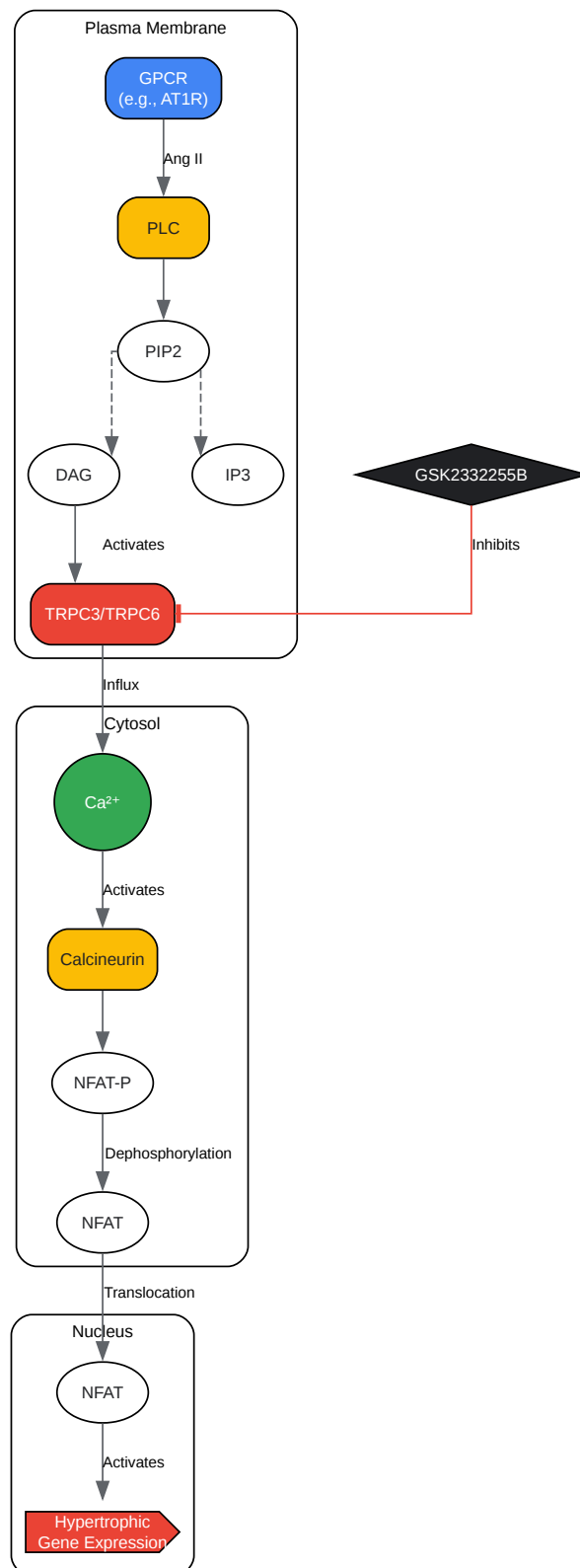
- HEK293T cells
- Plasmids: pCDNA-TRPC3 or pCDNA-TRPC6, NFAT-luciferase reporter, and a control reporter (e.g., Renilla luciferase)
- Lipofectamine or other transfection reagent
- Cell culture reagents
- Angiotensin II
- **GSK2332255B**
- Luciferase assay reagent

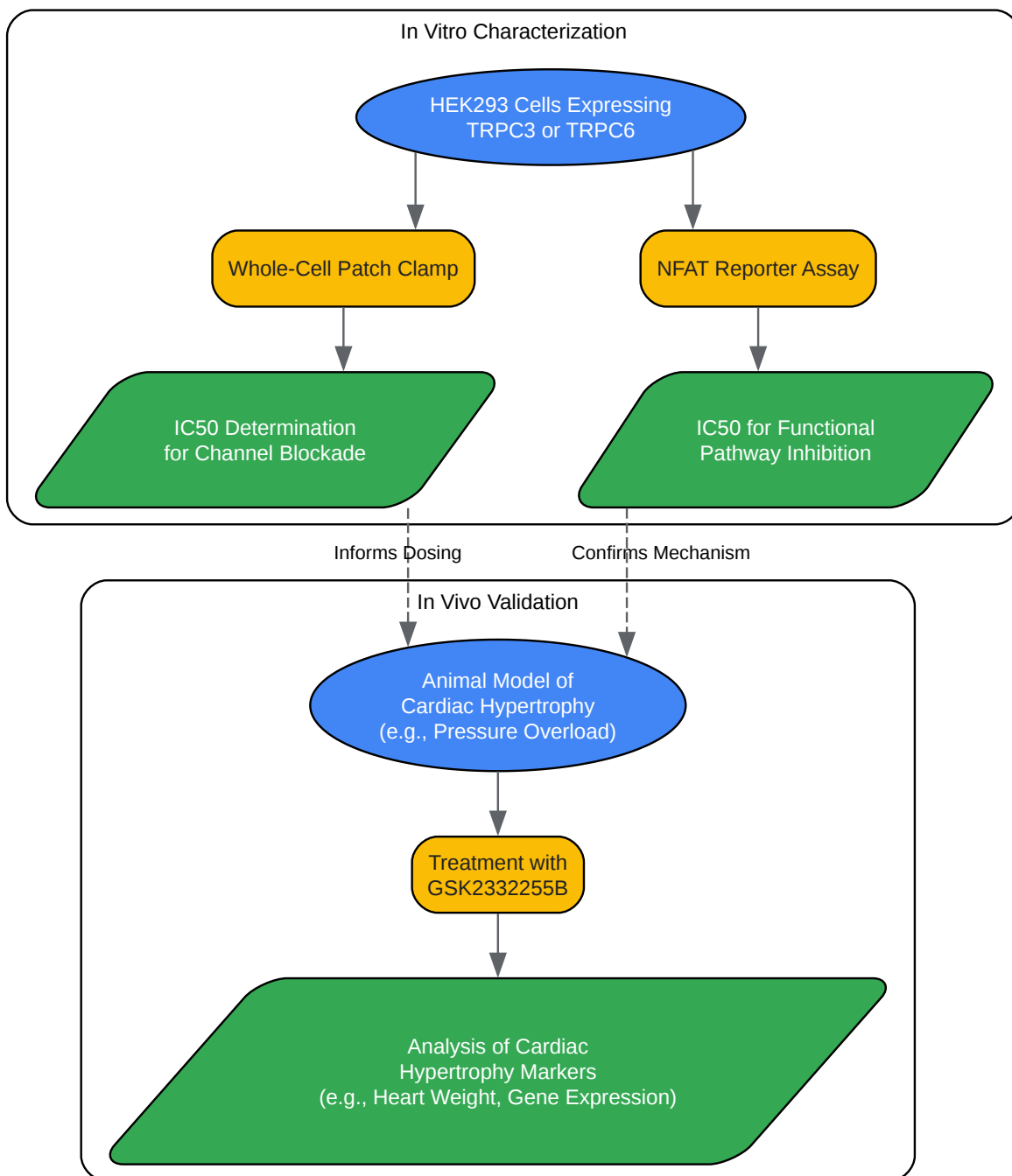
Procedure:

- Transfection: Co-transfect HEK293T cells with the TRPC channel expression plasmid, the NFAT-luciferase reporter plasmid, and the control reporter plasmid.
- Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Pre-incubate the cells with varying concentrations of **GSK2332255B** or vehicle (DMSO) for 1 hour.
- Stimulation: Stimulate the cells with Angiotensin II (e.g., 1 μ M) for 6-8 hours to activate the Gq-coupled receptor pathway leading to TRPC3/6 activation.
- Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
- Data Analysis:
 - Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
 - Calculate the fold induction of NFAT activity by Ang II relative to unstimulated cells.
 - Determine the percent inhibition of Ang II-induced NFAT activation by **GSK2332255B** at each concentration.
 - Plot the percent inhibition against the **GSK2332255B** concentration to determine the IC50.

Visualizations

Signaling Pathway





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